Fluvastatin N-ethyl sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

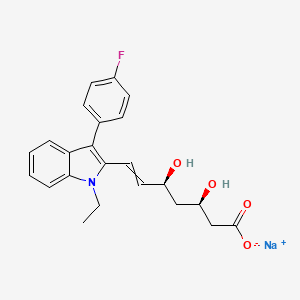

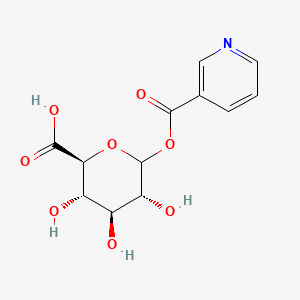

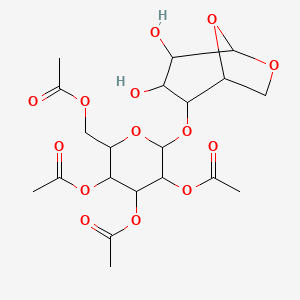

Fluvastatin N-ethyl sodium is a compound with the molecular formula C23H23FNNaO4 . It is a derivative of fluvastatin, a member of the statin drug class, used to treat hypercholesterolemia and to prevent cardiovascular disease . Fluvastatin works by blocking the liver enzyme HMG-CoA reductase, which facilitates an important step in cholesterol synthesis .

Synthesis Analysis

The key step in the synthesis of fluvastatin is the enantioselective addition of diketene E to the aldehyde C mediated by the enantiopure Schiff base D and titanium isopropoxide .Molecular Structure Analysis

The molecular structure of Fluvastatin N-ethyl sodium includes a sodium ion, an ethyl group, a fluorophenyl group, and an indolyl group . The compound has a molecular weight of 419.4 g/mol .Wissenschaftliche Forschungsanwendungen

Enhancement of Bioavailability

Fluvastatin N-ethyl sodium has been used in the development of solid lipid nanoparticles (FLV-SLNPs) to enhance bioavailability . The low solubility and substantial first-pass metabolism of fluvastatin result in a low bioavailability and a short elimination half-life . The FLV-SLNPs were prepared using the nano-emulsion technique .

Optimization of Drug Delivery

The compound has been used in the optimization of drug delivery systems. A 3 2 factorial design approach was used to design, optimize, and evaluate fluvastatin-loaded solid lipid nanoparticles . This design approach varied two independent factors at three levels .

4. Improvement of GI Stability and Intestinal Permeability Fluvastatin N-ethyl sodium has been used in the development of a self-microemulsifying drug delivery system (SMEDDS) to enhance the permeability characteristics of hydrophilic drugs and to protect them from the hostile environment of the gut . The solubility of Fluvastatin Sodium in various oils was determined to identify the oil phase of SMEDDS .

5. Formulation of Self-Microemulsifying Drug Delivery System Fluvastatin N-ethyl sodium has been used in the formulation and evaluation of a self-microemulsifying drug delivery system . The SMEDDS formulation was optimized by freeze thaw cycles, robustness to dilution, and droplet size and zeta potential tests .

6. Conversion of Liquid SMEDDS to Tablet SMEDDS Fluvastatin N-ethyl sodium has been used in the conversion of liquid SMEDDS to tablet SMEDDS by the "Liquid loading technique" . The results from both L-SMEDDS and T-SMEDDS suggest the potential use of SMEDDS to improve GI instability and intestinal permeability of BCS Class III drug Fluvastatin Sodium .

Safety And Hazards

Zukünftige Richtungen

Fluvastatin is currently indicated for hypercholesterolemia and mixed dyslipidemia to decrease the amount of total cholesterol in the blood. It is used in combination with a low-fat diet, a weight-loss program, and exercise to reduce the risk of heart attack and stroke in people who have heart disease or are at risk of developing heart disease . Future research may focus on expanding its indications and improving its efficacy and safety profile.

Eigenschaften

IUPAC Name |

sodium;(E,3R,5S)-7-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FNO4.Na/c1-2-25-20-6-4-3-5-19(20)23(15-7-9-16(24)10-8-15)21(25)12-11-17(26)13-18(27)14-22(28)29;/h3-12,17-18,26-27H,2,13-14H2,1H3,(H,28,29);/q;+1/p-1/b12-11+;/t17-,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBBQAQDAUENCT-HDPLEABFSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FNNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluvastatin N-ethyl sodium | |

CAS RN |

93936-64-2 |

Source

|

| Record name | Fluvastatin N-ethyl sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093936642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUVASTATIN N-ETHYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92B8U56717 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)